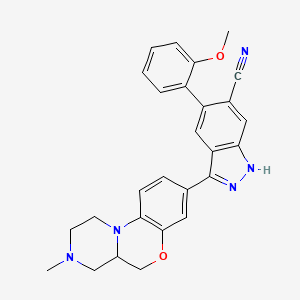

Hpk1-IN-11

Description

Properties

Molecular Formula |

C27H25N5O2 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)-3-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-indazole-6-carbonitrile |

InChI |

InChI=1S/C27H25N5O2/c1-31-9-10-32-19(15-31)16-34-26-12-17(7-8-24(26)32)27-22-13-21(18(14-28)11-23(22)29-30-27)20-5-3-4-6-25(20)33-2/h3-8,11-13,19H,9-10,15-16H2,1-2H3,(H,29,30) |

InChI Key |

WAYLJBYFOHIPAC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4C=C(C(=C5)C#N)C6=CC=CC=C6OC |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-11 and its Pharmacological Effect on Dendritic Cell Function

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the role of Hematopoietic Progenitor Kinase 1 (HPK1) as a negative regulator of dendritic cell (DC) function and explores the therapeutic potential of its pharmacological inhibition by small molecules like Hpk1-IN-11.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It has been identified as a critical intracellular immune checkpoint that attenuates signaling pathways downstream of the T-cell and B-cell receptors.[1][2] Emerging evidence reveals that HPK1 also plays a significant negative regulatory role in dendritic cells (DCs), the most potent antigen-presenting cells and crucial mediators for initiating adaptive immunity.[3][4]

Genetic knockout studies in mice have consistently demonstrated that the absence of HPK1 in DCs leads to a hyper-activated phenotype, characterized by increased expression of co-stimulatory molecules, enhanced production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[3][5][6] This makes HPK1 an attractive therapeutic target for cancer immunotherapy. Pharmacological inhibition with small molecules aims to replicate these genetic findings to boost anti-tumor immunity.[7][8]

This guide summarizes the quantitative effects of HPK1 inhibition on DC function, provides detailed experimental protocols for studying these effects, and visualizes the core signaling pathways and experimental workflows.

The HPK1 Signaling Pathway in Immune Cells

HPK1 functions as a negative feedback regulator following immune receptor stimulation. In T-cells, upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to the SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa) signaling complex.[2] Activated HPK1 then phosphorylates SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76.[1] This action dismantles the signaling complex, thereby attenuating downstream pathways involving PLCγ1 and ERK, and ultimately dampening T-cell activation.[1] While the pathway in DCs is less defined, HPK1 is known to negatively regulate the AP-1, NFAT, and NF-κB pathways, which are critical for DC activation and cytokine production.[3][4]

Effects of HPK1 Inhibition on Dendritic Cell Phenotype and Function

Inhibition or genetic deletion of HPK1 significantly enhances the maturation and function of dendritic cells. This is primarily observed through the upregulation of surface markers essential for T-cell interaction and an increase in the secretion of key pro-inflammatory cytokines.

Data Presentation

Table 1: Effect of HPK1 Inhibition/Deletion on DC Co-stimulatory Molecules

| Molecule | Model System | Observation | Method | Citation(s) |

|---|---|---|---|---|

| CD80 | Murine BMDCs | Higher surface expression | HPK1 Knockout | [3][5][6] |

| CD86 | Murine BMDCs | Higher surface expression | HPK1 Knockout | [3][5][6] |

| Human Monocyte-Derived DCs | Increased expression | HPK1 Inhibitor (CompK) | [9] | |

| Human Freshly Isolated DCs | Enhanced expression | HPK1 Inhibitor (1 µM) | [10] | |

| I-Ab (MHC-II) | Murine BMDCs | Higher surface expression | HPK1 Knockout | [3][6] |

| HLA-DR | Human Monocyte-Derived DCs | Increased expression | HPK1 Inhibitor (CompK) | [9] |

| CD40 | Murine BMDCs | Increased expression | HPK1 Knockout |[11] |

Table 2: Effect of HPK1 Inhibition/Deletion on DC Cytokine Production

| Cytokine | Model System | Observation | Method | Citation(s) |

|---|---|---|---|---|

| IL-1β | Human DCs | Increased secretion | HPK1 Inhibitor (1 µM) | [10] |

| Murine BMDCs | Increased production | HPK1 Knockout | [3][6] | |

| IL-6 | Murine BMDCs | Increased production | HPK1 Knockout | [3][6] |

| IL-12 | Murine BMDCs | Increased production | HPK1 Knockout | [3][5][6] |

| TNF-α | Murine BMDCs | Increased production | HPK1 Knockout | [3][6] |

| IL-10 | Murine BMDCs | Reduced levels | HPK1 Knockout |[5] |

Note: BMDC stands for Bone Marrow-Derived Dendritic Cell.

Interestingly, one study using a pharmacological inhibitor known as "Compound 1" reported that it did not enhance the function of mouse or human DCs stimulated with LPS, suggesting a potential discrepancy between genetic knockout and the effects of certain small molecule inhibitors.[2]

Impact on T-Cell Priming and Anti-Tumor Response

The enhanced maturation state of HPK1-deficient or inhibited DCs translates directly to a more potent ability to prime T-cells. These DCs are superior at stimulating T-cell proliferation both in vitro and in vivo.[3][4] This heightened activity is critical for generating a robust anti-tumor immune response. Studies using murine cancer models have shown that HPK1-deficient DCs are more effective at eliminating established tumors when used as a basis for a cancer vaccine.[3][6][8]

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published literature for assessing the effect of HPK1 inhibitors on dendritic cells.

Protocol 4.1: Generation of Mouse Bone Marrow-Derived DCs (BMDCs)

-

Isolation: Harvest bone marrow from the femurs and tibias of mice.

-

Culture: Resuspend progenitor cells at 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 10-20 ng/mL of recombinant murine GM-CSF.[12]

-

Differentiation: Plate the cell suspension in non-tissue culture treated plates. Incubate at 37°C and 5% CO2.

-

Feeding: On day 3, add fresh, warm medium containing GM-CSF.

-

Harvest: On days 6-8, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

Protocol 4.2: DC Maturation and HPK1 Inhibition Assay

-

Plating: Seed immature DCs (from Protocol 4.1 or human-derived) in appropriate culture plates.

-

Inhibitor Treatment: Pre-treat the cells with this compound (e.g., at 1 µM concentration) or a vehicle control (DMSO) for 1-2 hours.[10]

-

Stimulation: Add a maturation stimulus such as LPS (100 ng/mL) and/or IFN-γ to the culture.[2][10]

-

Incubation: Incubate the cells for the desired period (e.g., 24-40 hours).[10]

-

Harvesting: After incubation, carefully collect the culture supernatant for cytokine analysis and harvest the cells for flow cytometry.

Protocol 4.3: Analysis of DC Surface Markers by Flow Cytometry

-

Harvest Cells: Collect DCs from the maturation assay.

-

Staining: Stain cells with fluorescently-conjugated antibodies specific for surface markers (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, anti-CD40) in FACS buffer.

-

Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Gate on the live, single DC population (e.g., CD11c+) and quantify the expression levels (Mean Fluorescence Intensity) of the maturation markers.

Protocol 4.4: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

-

Prepare DCs: Generate and mature DCs in the presence of this compound or vehicle control as described in Protocol 4.2. Optionally, pulse them with a specific antigen.[13]

-

Isolate T-cells: Isolate allogeneic or antigen-specific CD4+ or CD8+ T-cells from a donor. Label the T-cells with a proliferation tracking dye like CFSE.

-

Co-culture: Co-culture the treated DCs with the labeled T-cells at various DC:T-cell ratios (e.g., 1:5, 1:10).[13]

-

Incubation: Incubate the co-culture for 3-5 days.

-

Analysis: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry. Each cell division halves the dye's fluorescence intensity.

Conclusion and Future Directions

The inhibition of HPK1 in dendritic cells represents a highly promising strategy for cancer immunotherapy. By blocking this negative regulator, small molecules like this compound can potentially unleash the full antigen-presenting and T-cell stimulatory capacity of DCs. The data from genetic knockout models are compelling, showing clear enhancements in DC maturation, cytokine production, and anti-tumor efficacy.

However, the field must address the observed discrepancies between genetic deletion and the effects of some pharmacological inhibitors. Future work should focus on:

-

Characterizing the specificity and potency of novel HPK1 inhibitors in primary human DCs.

-

Elucidating the precise downstream signaling events affected by HPK1 in DCs beyond the known T-cell pathways.

-

Evaluating the in vivo efficacy of HPK1 inhibitors in syngeneic tumor models, both as a monotherapy and in combination with other immunotherapies like checkpoint blockade.

A thorough understanding of these aspects will be crucial for the successful clinical translation of HPK1 inhibitors as a novel class of immuno-oncology agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arcusbio.com [arcusbio.com]

- 11. Neurokinin-1 receptor agonists bias therapeutic dendritic cells to induce type 1 immunity by licensing host dendritic cells to produce IL-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Hpk1-IN-11 and the Negative Regulation of T-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a high-priority target in immuno-oncology.[1][2][3] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, attenuating T-cell receptor (TCR) signaling to maintain immune homeostasis.[2][4] However, tumors can exploit this mechanism to evade immune surveillance.[2] Consequently, inhibiting HPK1 presents a compelling therapeutic strategy to unleash a potent anti-tumor immune response by enhancing the activation, proliferation, and effector functions of T-cells.[2][5]

A multitude of small molecule inhibitors targeting HPK1 are currently under investigation, with several advancing into clinical trials.[6][7][8] Hpk1-IN-11 is described as a potent inhibitor of HPK1 with potential for research in related diseases.[9] While detailed public data on this compound is limited, this guide will provide an in-depth overview of the core mechanism of HPK1-mediated negative regulation of TCR signaling. It will leverage publicly available data from other well-characterized HPK1 inhibitors to illustrate the quantitative effects, key experimental protocols, and signaling pathways relevant to the development of compounds in this class.

The Role of HPK1 in the T-Cell Receptor (TCR) Signaling Pathway

Upon engagement of the TCR with an antigen-MHC complex, a complex signaling cascade is initiated to drive T-cell activation, proliferation, and differentiation. HPK1 functions as a crucial brake within this cascade.[10][11]

-

Activation : Following TCR engagement, HPK1 is recruited to the signalosome and becomes catalytically active.[10][11]

-

Substrate Phosphorylation : Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at a key serine residue, Ser376.[5][12][13]

-

Negative Regulation : The phosphorylation of SLP-76 at Ser376 creates a docking site for 14-3-3 proteins.[10][14] This binding event leads to the subsequent ubiquitination and proteasomal degradation of SLP-76.[5][8]

-

Signal Attenuation : The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream activation of critical pathways involving PLCγ1 and ERK.[12][15] This dampens T-cell activation, reduces cytokine production (e.g., IL-2), and limits proliferation.[10][15]

Therapeutic Rationale for HPK1 Inhibition

The pharmacological inhibition of HPK1's kinase activity is designed to prevent the phosphorylation of SLP-76 at Ser376.[5] This action preserves the integrity of the TCR signalosome, leading to sustained downstream signaling and a more robust anti-tumor immune response.[2][4] This enhanced T-cell functionality includes increased cytokine secretion, improved viral clearance, and greater restraint of tumor growth.[1]

Quantitative Data on Representative HPK1 Inhibitors

The following tables summarize biochemical and cellular activity data for several publicly disclosed HPK1 inhibitors, demonstrating the typical potency and effects expected from this class of compounds.

Table 1: Biochemical Potency of HPK1 Inhibitors

| Compound | HPK1 IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Compound 1 | 0.0465 | Biochemical | [4] |

| KHK-6 | 20 | Kinase Activity | [16] |

| Compound 17 | N/A (pM potency reported) | TR-FRET | [17] |

| Compound 22 | N/A (pM potency reported) | TR-FRET | [17] |

| M074-2865 | 2930 (2.93 µM) | Kinase Inhibition | [8] |

| ZYF0033 (Compound 4) | 5.7 ± 3.9 | Biochemical | [18] |

| GNE-1858 | 1.9 | Biochemical | [8] |

| BMS Compound K | 2.6 | Biochemical |[8] |

Table 2: Cellular Activity of HPK1 Inhibitors

| Compound | Cell Type | Assay | Potency (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 1 | Human T-cells | pSLP-76 ELISA | < 20 nM | [4] |

| NDI-101150 | Primary Human T-cells | IL-2 Production (PGE₂ suppression) | Dose-responsive increase | [3] |

| NDI-101150 | Primary Human T-cells | IFN-γ Production (TGF-β suppression) | Dose-responsive increase | [3] |

| KHK-6 | PBMCs | pSLP-76 (S376) | Dose-dependent inhibition | [16] |

| Compound 17 | PBMCs | IL-2 Production | 12 nM | [17] |

| Compound 22 | PBMCs | pSLP-76 | 78 nM | [17] |

| Spiro-azaindoline 2 | Human pan T-cells | IL-2 Secretion | Dose-dependent increase |[18] |

Table 3: Effect of HPK1 Inhibitor KHK-6 on T-Cell Activation Markers [16]

| T-Cell Subset | Activation Marker | Effect of KHK-6 |

|---|---|---|

| CD4⁺ T-cells | CD69⁺ | Significant increase |

| CD4⁺ T-cells | CD25⁺ | Significant increase |

| CD4⁺ T-cells | HLA-DR⁺ | Significant increase |

| CD8⁺ T-cells | CD69⁺ | Significant increase |

| CD8⁺ T-cells | CD25⁺ | Significant increase |

| CD8⁺ T-cells | HLA-DR⁺ | Significant increase |

Key Experimental Protocols

Detailed and robust methodologies are crucial for evaluating the efficacy and mechanism of action of HPK1 inhibitors. Below are protocols for key assays.

HPK1 Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.

Methodology: A common method is a radiometric assay or a time-resolved fluorescence energy transfer (TR-FRET) assay.[16][19]

-

Reaction Mixture Preparation : Prepare a reaction buffer containing MOPS, EDTA, magnesium acetate, and a substrate (e.g., myelin basic protein).[20]

-

Compound Incubation : Add serial dilutions of the test inhibitor (e.g., this compound) to the wells of a microplate.

-

Enzyme Addition : Add recombinant human HPK1 enzyme to each well and incubate briefly.[20]

-

Reaction Initiation : Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP (for radiometric assay) or unlabeled ATP and detection reagents (for TR-FRET).[19][20]

-

Incubation : Allow the reaction to proceed for a defined period (e.g., 40 minutes) at room temperature.[20]

-

Detection :

-

Data Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

This assay measures the on-target effect of the inhibitor in a cellular context by quantifying the phosphorylation of HPK1's direct substrate, SLP-76.

Methodology:

-

Cell Culture : Use human peripheral blood mononuclear cells (PBMCs) or a human T-cell line like Jurkat.[6][21]

-

Compound Treatment : Pre-incubate the cells with various concentrations of the HPK1 inhibitor or DMSO vehicle control for 1-2 hours.[6][16]

-

T-Cell Stimulation : Activate the T-cells by adding plate-bound or bead-conjugated anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 30 minutes).[6][21]

-

Cell Lysis : Immediately stop the stimulation and lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Quantification :

-

Western Blot : Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pSLP-76 (Ser376) and total SLP-76 (as a loading control).[21]

-

Flow Cytometry : Fix and permeabilize cells, then stain with a fluorescently-conjugated antibody against pSLP-76 (Ser376) and analyze on a flow cytometer.[12]

-

-

Data Analysis : Quantify the pSLP-76 signal relative to the total SLP-76 or a housekeeping protein. Determine the IC₅₀ value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a drug to its target protein in a native cellular environment, based on ligand-induced thermal stabilization.

Methodology: [22]

-

Cell Treatment : Treat intact cells (e.g., Jurkat T-cells) with the HPK1 inhibitor or vehicle (DMSO) and incubate for 1 hour at 37°C to allow for cell penetration and target binding.[23]

-

Heating : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 61°C) for 3 minutes using a thermal cycler. A no-heat control is maintained at room temperature.[22][23]

-

Cell Lysis : Lyse the cells by freeze-thaw cycles or sonication.

-

Fractionation : Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

-

Detection : Analyze the amount of soluble HPK1 remaining in the supernatant from each temperature point using Western Blot or another protein quantification method like ELISA.

-

Data Analysis : Plot the amount of soluble HPK1 as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample confirms target engagement.

Conclusion

HPK1 is a well-validated, high-value target for cancer immunotherapy due to its role as an intrinsic negative regulator of T-cell activation.[2][6] The inhibition of its kinase activity by small molecules prevents the degradation of the key adaptor protein SLP-76, thereby "releasing the brakes" on T-cells and augmenting their anti-tumor functions.[5][21] This leads to enhanced cytokine production, proliferation, and resistance to suppressive signals within the tumor microenvironment.[3][4][21] While specific data for this compound is not extensively available in public literature, the data from representative inhibitors clearly demonstrate the potent, on-target effects achievable with this therapeutic strategy. The continued development of potent and selective HPK1 inhibitors, evaluated through robust biochemical and cellular assays, holds significant promise for improving outcomes for patients with cancer, both as a monotherapy and in combination with other immunotherapies like checkpoint blockade.[4][7]

References

- 1. onclive.com [onclive.com]

- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wp.ryvu.com [wp.ryvu.com]

- 14. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to a Representative Small Molecule HPK1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific small molecule inhibitor Hpk1-IN-11 (CAS 2734167-68-9) is limited, primarily identifying it as a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor originating from patent literature[1][2]. An in-depth technical guide with comprehensive data and protocols for this specific molecule cannot be constructed from the available public data. Therefore, this guide will focus on the core properties of a representative, well-characterized, potent, and selective small molecule HPK1 inhibitor, based on composite data from publicly available research on similar molecules.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][5][6] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[7][8]

Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[6][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the ubiquitination and subsequent proteasomal degradation of SLP-76.[6] The destabilization of the TCR signaling complex attenuates T-cell activation, proliferation, and cytokine production.[5][6]

Genetic knockout or pharmacological inhibition of HPK1's kinase activity has been shown to enhance T-cell activation, augment cytokine secretion (e.g., IL-2, IFN-γ), and promote anti-tumor immunity in preclinical models.[4][10][11] This makes small molecule inhibitors of HPK1 a promising therapeutic strategy in immuno-oncology, both as monotherapy and in combination with other immunotherapies like PD-1 checkpoint inhibitors.[3][7]

Core Properties of a Representative HPK1 Inhibitor

This section details the properties of a representative ATP-competitive small molecule HPK1 inhibitor, herein referred to as "HPK1i-Rep."

Mechanism of Action

HPK1i-Rep functions by binding to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates. By inhibiting the catalytic activity of HPK1, the inhibitor blocks the negative feedback loop on TCR signaling. This leads to sustained T-cell activation, enhanced effector functions, and a more robust anti-tumor immune response.[5][12]

Biochemical and Cellular Activity

The potency and cellular effects of HPK1i-Rep are summarized below. Data is compiled from studies on various potent and selective HPK1 inhibitors.[3][7]

Table 1: Biochemical and Cellular Activity of HPK1i-Rep

| Parameter | Assay Type | Species | Value | Reference |

| Biochemical Potency | ||||

| HPK1 IC₅₀ | ADP-Glo Kinase Assay | Human | < 10 nM | [3][7] |

| Cellular Activity | ||||

| pSLP-76 (Ser376) IC₅₀ | Jurkat T-Cell ELISA | Human | < 50 nM | [3] |

| IL-2 Secretion EC₅₀ | Activated Human PBMCs | Human | < 100 nM | [3][11] |

| IFN-γ Secretion | Activated Human PBMCs | Human | Significant increase | [3][11] |

| T-Cell Proliferation | Activated Human T-Cells | Human | Increased proliferation | [10] |

| Reversal of Suppression | PGE₂ or Adenosine-treated T-Cells | Human | Full reversal of suppression | [3][13] |

Kinase Selectivity

A critical attribute for an HPK1 inhibitor is high selectivity against other kinases, especially within the MAP4K family, to minimize off-target effects.

Table 2: Kinase Selectivity Profile of HPK1i-Rep

| Kinase Target | Fold Selectivity vs. HPK1 | Rationale for Monitoring | Reference |

| MAP4K2 (GCK) | > 100-fold | Closely related family member | [7] |

| MAP4K3 (GLK) | > 100-fold | Closely related family member | [7] |

| MAP4K4 (HGK) | > 100-fold | Closely related family member | [7] |

| MAP4K5 (KHS) | > 100-fold | Closely related family member | [7] |

| MAP4K6 (MINK1) | > 100-fold | Closely related family member | [7] |

Signaling Pathways & Experimental Workflows

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade and the point of intervention for an HPK1 inhibitor.

Experimental Workflow: Cellular pSLP-76 Assay

This diagram outlines the workflow for quantifying the inhibition of HPK1 kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

References

- 1. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]

- 2. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 13. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-11 and Its Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the impact of HPK1 inhibition, using representative data from potent and selective inhibitors, on cytokine production. It details the underlying signaling pathways, provides comprehensive experimental protocols for assessing inhibitor activity, and presents quantitative data in a structured format to facilitate understanding and further research in the field of HPK1-targeted therapies. While specific quantitative data for Hpk1-IN-11 is not extensively available in public literature, the data presented herein for other well-characterized HPK1 inhibitors are expected to be representative of its pharmacological effects.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular immune checkpoint.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and negatively regulates T-cell signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[2] This negative feedback loop is a key mechanism for maintaining immune homeostasis. However, in the context of cancer, this can limit the immune system's ability to mount an effective anti-tumor response.[3]

Pharmacological inhibition of HPK1 has been shown to reverse this immunosuppressive signal, leading to enhanced T-cell effector functions.[1][4] Small molecule inhibitors of HPK1 have demonstrated the potential to increase the production of key pro-inflammatory and anti-tumor cytokines, such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] This guide focuses on the impact of HPK1 inhibition on cytokine production, providing a technical framework for researchers in this area.

The HPK1 Signaling Pathway and Mechanism of Inhibition

HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR stimulation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates key adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the downstream signaling cascade that leads to T-cell activation and cytokine gene transcription.[7]

HPK1 inhibitors, such as this compound and other potent small molecules, are typically ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of HPK1, they prevent its kinase activity, thereby blocking the phosphorylation of SLP-76 and the subsequent negative regulatory cascade. This results in a more sustained and robust T-cell activation signal, leading to enhanced cytokine production.[2]

Caption: HPK1 Signaling Pathway and Mechanism of this compound Inhibition.

Impact of HPK1 Inhibition on Cytokine Production: Quantitative Data

The pharmacological inhibition of HPK1 has been consistently shown to enhance the production of key pro-inflammatory cytokines by T cells. The following tables summarize representative quantitative data from studies using potent and selective HPK1 inhibitors.

Table 1: Effect of HPK1 Inhibitor "Compound 1" on Cytokine Secretion by Human T Cells [5]

| Cell Type | Treatment | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |

| CD8+ T Cells | Vehicle | ~1,000 | ~200 | ~500 |

| Compound 1 (1µM) | ~3,000 | ~600 | ~1,500 | |

| CD4+ T Cells | Vehicle | ~500 | ~400 | ~200 |

| Compound 1 (1µM) | ~1,500 | ~1,000 | ~600 | |

| Human CD8+ and CD4+ T cells were stimulated with anti-CD3/CD28 antibodies for 24 hours. |

Table 2: Effect of HPK1 Inhibitor "CompK" on IFN-γ Production in Human CD8+ T Cells [4]

| CompK Concentration | IFN-γ Secretion (relative to control) |

| 0.1 µM | ~1.5-fold increase |

| 1 µM | ~2.5-fold increase |

| 10 µM | ~3.0-fold increase |

| Human CD8+ T cells were stimulated with anti-CD3/CD28 for 48 hours. |

Table 3: Effect of an HPK1 Inhibitor on Cytokine Secretion in Human CD8+ T Cells [8]

| Treatment | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| Vehicle | ~500 | ~1,000 |

| HPK1 Inhibitor (1µM) | ~2,000 | ~2,500 |

| Isolated human CD8+ T cells were activated with anti-CD3/CD28 stimulation. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of HPK1 inhibitors on cytokine production.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and T Cells

-

PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Isolation: Purify CD4+ and CD8+ T cells from PBMCs by negative selection using magnetic-activated cell sorting (MACS) kits.

-

Cell Culture: Culture isolated cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.

In Vitro T-Cell Activation and HPK1 Inhibitor Treatment

-

Plate Coating: Coat 96-well flat-bottom plates with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Wash plates with PBS before use.

-

Cell Seeding: Seed purified T cells or PBMCs at a density of 1-2 x 10^5 cells per well.

-

Inhibitor Treatment: Pre-incubate cells with this compound or another HPK1 inhibitor at various concentrations (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Add soluble anti-human CD28 antibody (e.g., clone CD28.2) at a concentration of 1-2 µg/mL to the cell suspension.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

Caption: Experimental Workflow for Assessing HPK1 Inhibitor Impact.

Cytokine Quantification

-

After the incubation period, centrifuge the plates and collect the supernatant.

-

Quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

-

Collect cell culture supernatants as described for ELISA.

-

Use a CBA kit to simultaneously measure multiple cytokines in a single sample.

-

Incubate the supernatant with a mixture of capture beads, each specific for a different cytokine, and a fluorescent detection reagent.

-

Acquire samples on a flow cytometer and analyze the data using the appropriate software to determine cytokine concentrations.

-

For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to block cytokine secretion.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells using a dedicated ICS buffer system.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) with fluorochrome-conjugated antibodies.

-

Analyze the percentage of cytokine-producing cells within specific T-cell subsets by flow cytometry.

Conclusion

The inhibition of HPK1 represents a compelling strategy to augment T-cell-mediated immune responses. As demonstrated by the representative data from potent and selective inhibitors, targeting HPK1 leads to a significant increase in the production of key effector cytokines such as IFN-γ, IL-2, and TNF-α. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to characterize novel HPK1 inhibitors like this compound and advance their therapeutic potential. Further investigation into the nuanced effects of specific inhibitors on the broader cytokine and chemokine landscape will be crucial for the clinical development of this promising class of immunomodulatory agents.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 8. arcusbio.com [arcusbio.com]

Exploring the Kinase Selectivity Profile of HPK1 Inhibitors: A Technical Guide

Disclaimer: While the initial aim of this technical guide was to detail the kinase selectivity profile of Hpk1-IN-11, comprehensive, publicly available quantitative data for this specific compound, identified as compound 2 in patent WO2021213317A1, could not be retrieved. Therefore, this guide will provide a detailed overview of the kinase selectivity profiling of a representative and well-characterized HPK1 inhibitor, Compound 7h , as described in relevant scientific literature. This approach allows for a comprehensive exploration of the methodologies and data interpretation central to the evaluation of HPK1 inhibitor selectivity.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough examination of the kinase selectivity of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). The document outlines the critical data, experimental protocols, and signaling pathways involved in the characterization of such inhibitors.

Introduction to HPK1 and Its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By attenuating immune cell activation, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell and B-cell responses.

The development of potent and selective HPK1 inhibitors is a significant focus of cancer immunotherapy research. A critical aspect of this development is the comprehensive characterization of the inhibitor's kinase selectivity profile. This ensures that the therapeutic effects are primarily due to the inhibition of HPK1 and minimizes off-target effects that could lead to toxicity or unforeseen biological consequences.

Kinase Selectivity Profile of an Exemplary HPK1 Inhibitor: Compound 7h

To illustrate the kinase selectivity of a potent HPK1 inhibitor, we present data for Compound 7h , a biaryl amide inhibitor of HPK1. The selectivity of this compound was assessed against a broad panel of kinases.

Table 1: Kinase Selectivity of Compound 7h

| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |

| HPK1 | <1 | 1 |

| MAP4K2 | >1000 | >1000 |

| STK4 | >1000 | >1000 |

| MAP4K3 | 32 | 32 |

| Other Kinases | Generally >1000 | >1000 |

Note: Data is compiled from publicly available research. The broader kinase panel screening for 7h showed remarkable selectivity, with only MAP4K3 being inhibited by more than 50% at a 20 nM concentration.[1]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust and well-defined experimental assays. Below are detailed methodologies for key experiments typically cited in the characterization of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test inhibitor (e.g., Compound 7h)

-

Assay plates (e.g., 384-well plates)

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: Prepare a kinase reaction mixture containing the HPK1 enzyme, MBP substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP to the mixture. Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Broad Kinase Panel Screening (Example: KINOMEscan™)

This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large number of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

Procedure:

-

Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.

-

Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The compound competes with the immobilized ligand for binding to the kinase's active site.

-

Washing: Unbound kinase is washed away.

-

Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.

-

Data Analysis: The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd) or to create a selectivity profile, often visualized as a dendrogram.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

HPK1 Signaling Pathway in T-Cell Activation

This diagram illustrates the central role of HPK1 as a negative regulator in the T-Cell Receptor (TCR) signaling cascade.

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Caption: General workflow for kinase inhibitor selectivity profiling.

Conclusion

The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery, ensuring both efficacy and safety. While specific quantitative data for this compound remains proprietary, the methodologies and data presented for the exemplary Compound 7h provide a robust framework for understanding the critical aspects of kinase selectivity analysis. The high selectivity of optimized HPK1 inhibitors underscores the feasibility of targeting this kinase for cancer immunotherapy with minimal off-target effects. Future research will undoubtedly continue to refine these selective inhibitors, bringing novel immunotherapies closer to clinical application.

References

Hpk1-IN-11 and its Interaction with HPK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a key intracellular immune checkpoint.[3][4] Its kinase activity attenuates T-cell activation, proliferation, and cytokine production, thereby dampening the anti-tumor immune response.[1][3] Consequently, the inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell destruction.[3][4]

Hpk1-IN-11 is a potent inhibitor of HPK1, identified as a promising compound for research into HPK1-related diseases. While detailed quantitative data for this compound is not publicly available, this guide will provide a comprehensive overview of its interaction with the HPK1 protein, drawing on established principles of HPK1 inhibition. This document will detail the HPK1 signaling pathway, the mechanism of action of inhibitors, relevant experimental protocols for characterization, and representative quantitative data from other well-characterized HPK1 inhibitors.

The HPK1 Signaling Pathway and Mechanism of Inhibition

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and activated through a series of phosphorylation events.[2] Activated HPK1 then phosphorylates downstream adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of SLP-76 disrupts the formation of the active TCR signalosome, thereby attenuating downstream signaling cascades that are crucial for T-cell activation, such as the activation of NF-κB and AP-1 transcription factors, and the production of interleukin-2 (IL-2).[2]

HPK1 inhibitors, including this compound, are ATP-competitive small molecules that bind to the kinase domain of HPK1. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of HPK1 substrates, thereby blocking its catalytic activity. This inhibition prevents the downstream phosphorylation of SLP-76, preserving its stability and allowing for sustained TCR signaling. The net effect is an enhancement of T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.

Quantitative Data for Representative HPK1 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables summarize the biochemical and cellular potency of other well-characterized, potent, and selective HPK1 inhibitors to provide a reference for the expected activity profile.

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) |

| Compound K | HPK1 | Kinase Assay | 2.6[3] |

| XHS | HPK1 | Kinase Assay | 2.6[5] |

| KHK-6 | HPK1 | Kinase Assay | 20[6] |

| Compound from Toure, M. et al. (2023) | HPK1 | Kinase Assay | 0.2[7] |

Table 2: Cellular Activity of Representative HPK1 Inhibitors

| Compound | Cell Line | Assay Type | Readout | IC50/EC50 (nM) |

| XHS | Human PBMCs | pSLP-76 Inhibition | Phosphorylation | 600 (IC50)[3] |

| Compound from Toure, M. et al. (2023) | Jurkat | pSLP-76 Inhibition | Phosphorylation | 3 (IC50)[7] |

| Compound from Toure, M. et al. (2023) | Primary T-cells | IL-2 Production | Cytokine Level | 1.5 (EC50)[7] |

Experimental Protocols

Characterizing the interaction of an inhibitor like this compound with HPK1 involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the HPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular HPK1 Target Engagement Assay (pSLP-76)

This assay measures the ability of an inhibitor to block HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Materials:

-

Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

This compound or other test compounds

-

Lysis buffer

-

Antibodies: anti-pSLP-76 (Ser376) and total SLP-76

-

ELISA plates or Western blot apparatus

-

Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)

Protocol:

-

Seed Jurkat cells or PBMCs in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA or Western blotting.

-

For ELISA, coat plates with a capture antibody for total SLP-76. Add cell lysates, followed by a detection antibody for pSLP-76 (Ser376).

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSLP-76 and total SLP-76.

-

Normalize the pSLP-76 signal to the total SLP-76 signal.

-

Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the cellular IC50 value.

T-Cell Activation Assay (IL-2 Production)

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the production of the cytokine IL-2.

Materials:

-

Human PBMCs

-

Cell culture medium

-

Anti-CD3/anti-CD28 antibodies

-

This compound or other test compounds

-

IL-2 ELISA kit

-

96-well cell culture plates

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Incubate the cells for 48-72 hours to allow for cytokine production.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Plot the IL-2 concentration as a function of the inhibitor concentration and determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in IL-2 production.

Visualizations

The following diagrams illustrate the key concepts related to the interaction of this compound with the HPK1 protein.

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

References

- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 2. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on HPK1 as an Immunotherapy Target: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular negative regulator of immune cell function, making it a compelling target for cancer immunotherapy.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 acts as a crucial checkpoint in T cells, B cells, and dendritic cells (DCs), dampening activation signals and constraining anti-tumor immunity.[1][3][4] Genetic and pharmacological inhibition of HPK1's kinase activity has been shown to reverse this immunosuppression, enhance T-cell effector functions, and promote significant tumor growth inhibition in preclinical models, both as a monotherapy and in synergy with existing checkpoint inhibitors.[4][5][6] This guide provides an in-depth overview of the foundational research on HPK1, detailing its signaling pathway, preclinical validation, and the key experimental protocols used to investigate its function and therapeutic potential.

The HPK1 Signaling Pathway: A Negative Feedback Loop

HPK1 is a serine/threonine kinase that functions as a key negative regulator downstream of the T-cell receptor (TCR).[1][2][7] Upon TCR engagement and activation of upstream kinases, HPK1 is recruited to the signalosome where it becomes catalytically active.[3][8] Its primary role is to attenuate and terminate the activation signal, preventing excessive or prolonged immune responses.[2]

The canonical HPK1 signaling cascade in T cells proceeds as follows:

-

Activation: Following TCR engagement, HPK1 is activated and recruited to a complex of adaptor proteins.[3]

-

Substrate Phosphorylation: Activated HPK1 phosphorylates key signaling adaptors, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (Ser376).[1][3][9]

-

Signal Termination: The phosphorylation of SLP-76 at this site creates a binding motif for 14-3-3 proteins.[3][7][10] This association leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively disassembling the TCR signalosome and terminating downstream signaling.[3][9]

-

Downstream Effects: By promoting SLP-76 degradation, HPK1 activity leads to reduced phosphorylation and activation of critical downstream effectors like Phospholipase C-gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK).[3][6][7] This ultimately curtails the activation of transcription factors such as AP-1 and NFAT, which are essential for T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[10]

HPK1 exerts similar negative regulatory functions in other immune cells. In B cells, it dampens B-cell receptor (BCR) signaling, and in dendritic cells, it can limit maturation and cytokine production, thereby restraining the initiation of the adaptive immune response.[1][3][8]

Preclinical Validation: Genetic and Pharmacological Evidence

The rationale for targeting HPK1 in immunotherapy is strongly supported by extensive preclinical data from both genetic models and pharmacological inhibition.

Genetic Models (Knockout & Kinase-Dead)

Studies using HPK1 knockout (HPK1-/-) and kinase-dead (HPK1-KD) mice have been instrumental in validating its role as a negative regulator.[6]

-

Enhanced T-Cell Function: T cells from HPK1-/- and HPK1-KD mice exhibit hyper-responsiveness to TCR stimulation, characterized by sustained calcium flux, increased phosphorylation of PLCγ1 and ERK, and significantly higher production of effector cytokines like IL-2 and IFN-γ.[7][8][10]

-

Tumor Growth Control: In syngeneic tumor models, both HPK1-/- and HPK1-KD mice demonstrate robust control of tumor growth across various cancer types, including colon carcinoma (MC38), glioma (GL261), and sarcoma.[11][12] This anti-tumor effect is associated with an increase in tumor-infiltrating CD8+ T cells that express higher levels of IFN-γ and granzyme B.[12]

-

Resistance to Immunosuppression: T cells lacking functional HPK1 are notably resistant to suppressive factors prevalent in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[6][12]

Pharmacological Inhibition

Small molecule inhibitors and PROTAC (PROteolysis TArgeting Chimera) degraders of HPK1 have successfully recapitulated the phenotype observed in genetic models, confirming that the kinase activity is the critical druggable function.[6][13]

-

Potent Cellular Activity: HPK1 inhibitors effectively block the phosphorylation of SLP-76 in T cells, leading to enhanced cytokine production and proliferation upon stimulation.[3][14]

-

In Vivo Efficacy: Oral administration of HPK1 inhibitors leads to significant tumor growth inhibition (TGI) in preclinical syngeneic models.[14][15] Crucially, these inhibitors often show synergistic activity when combined with anti-PD-1 antibodies, leading to complete responses in some models that are less responsive to anti-PD-1 alone.[5][13]

-

Induction of Immune Memory: Treatment with an HPK1 inhibitor, alone or with anti-PD-1, has been shown to induce a durable anti-tumor immune memory response, protecting against tumor re-challenge.[13]

Quantitative Preclinical Data Summary

The following tables summarize key quantitative data for HPK1 inhibitors from published preclinical studies.

Table 1: In Vitro Potency of Select HPK1 Inhibitors

| Compound/Modality | Assay Type | Target/Cell Line | Potency (IC50 / DC50) | Reference |

|---|---|---|---|---|

| Insilico Medicine Cmpd. | Biochemical | HPK1 Kinase | 10.4 nM (IC50) | [16] |

| PROTAC Degraders | Cellular Degradation | Various | 1-20 nM (DC50) | [14] |

| PROTAC Degraders | pSLP-76 Inhibition | Human PBMCs | 2-25 nM (IC50) | [14] |

| PROTAC Degraders | IL-2 Release | Human PBMCs | 2-20 nM (EC50) |[14] |

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibition

| Modality | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Responders (CR) | Reference |

|---|---|---|---|---|---|

| PROTAC Degrader (30 mg/kg) | Colonic Syngeneic | Monotherapy | >80% | Not specified | [14] |

| Anti-PD-1 | Colonic Syngeneic | Monotherapy | ~50% | Not specified | [14] |

| PROTAC + Anti-PD-1 | Colonic Syngeneic | Combination | Not specified | 5/10 (50%) | [14] |

| PROTAC Degrader | Melanoma (Low-Immunogenic) | Monotherapy | 79% | Not specified | [14] |

| HPK1 Kinase Inhibitor | Melanoma (Low-Immunogenic) | Monotherapy | 13% | Not specified | [14] |

| Anti-PD-1 | Melanoma (Low-Immunogenic) | Monotherapy | 0% | Not specified |[14] |

Key Experimental Protocols

Evaluating the therapeutic potential of an HPK1 inhibitor involves a multi-step process from biochemical validation to in vivo efficacy studies.

HPK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified HPK1 enzyme.

Methodology (TR-FRET based):

-

Reagents: Recombinant HPK1 enzyme, biotinylated substrate peptide (e.g., from SLP-76), ATP, Lanthanide-labeled anti-phosphoserine antibody, and a Streptavidin-conjugated acceptor fluorophore.[17][18]

-

Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate. Add assay buffer, test compound at various concentrations, and purified HPK1 enzyme.

-

Initiation: Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

-

Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled antibody and Streptavidin-Allophycocyanin).

-

Readout: After incubation, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Analysis: Calculate the percent inhibition at each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular pSLP-76 Target Engagement Assay

Objective: To confirm that the inhibitor can block HPK1 activity inside primary immune cells by measuring the phosphorylation of its direct substrate, SLP-76.

Methodology (Flow Cytometry based):

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Compound Treatment: Pre-incubate PBMCs with the HPK1 inhibitor at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the T cells within the PBMC population using anti-CD3/anti-CD28 antibodies for a short duration (e.g., 10-15 minutes) to activate the TCR pathway.[19]

-

Fixation & Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state, followed by permeabilization with a methanol or saponin-based buffer to allow antibody entry.

-

Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and with antibodies for cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

-

Acquisition & Analysis: Acquire data on a flow cytometer. Gate on the T-cell population and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Determine the IC50 value based on the reduction in MFI at different inhibitor concentrations.[20]

T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of HPK1 inhibition on the proliferative capacity of T cells, a key functional outcome of enhanced activation.

Methodology:

-

Cell Labeling: Isolate T cells and label them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.[21][22] The initial cell population will have a uniform, high fluorescence intensity.

-

Culture Setup: Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies and the HPK1 inhibitor at various concentrations. Include an unstimulated control (no antibodies) and a stimulated control (antibodies, no inhibitor).[23]

-

Incubation: Culture the cells for 3-5 days.[24]

-

Analysis: Harvest the cells and analyze by flow cytometry. With each cell division, the CFSE dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.[22] The flow cytometry histogram will show distinct peaks, each representing a successive generation of cell division. Quantify the percentage of divided cells or the proliferation index.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor, alone or in combination with other immunotherapies, in an immunocompetent mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inoculate a syngeneic tumor cell line (e.g., 5 x 105 MC38 colon adenocarcinoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[25][26]

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).[26]

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, Combination). Administer the HPK1 inhibitor according to its pharmacokinetic profile (e.g., daily oral gavage). Administer antibody therapies as required (e.g., intraperitoneal injection twice weekly).[26]

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.[26]

-

Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined endpoint. Euthanize the mice and collect tumors and spleens for ex vivo analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance.

Conclusion and Future Directions

The foundational research on HPK1 compellingly validates it as a high-potential target for cancer immunotherapy. Its role as a critical negative regulator in multiple immune cell types provides a strong rationale for its inhibition. Preclinical data from both genetic and pharmacological models consistently demonstrate that blocking HPK1 kinase activity unleashes a potent, multi-faceted anti-tumor immune response. The observed synergy with checkpoint inhibitors like anti-PD-1 is particularly promising, suggesting that HPK1 inhibitors could overcome resistance and broaden the efficacy of current immunotherapies.[4][5] Future research will focus on the ongoing clinical trials of HPK1 inhibitors, the identification of predictive biomarkers to select patient populations most likely to respond, and the exploration of novel combination strategies to further enhance anti-tumor immunity.[15][27]

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. arcusbio.com [arcusbio.com]

- 21. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 26. ichor.bio [ichor.bio]

- 27. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-11 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] By phosphorylating adaptor proteins such as SLP-76, HPK1 attenuates immune cell activation, proliferation, and cytokine production.[3][4] This inhibitory role makes HPK1 a compelling therapeutic target in immuno-oncology.[1] Inhibition of HPK1 is expected to enhance anti-tumor immunity by releasing the brakes on T-cell function.[5][6] Hpk1-IN-11 is a potent inhibitor of HPK1 and can be used to study its role in various signaling pathways.[7] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and other novel compounds targeting HPK1.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated.[8] Activated HPK1 then phosphorylates the SLP-76 adaptor protein at the Ser376 residue.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell signaling cascade that is crucial for a robust immune response.[4]

Caption: HPK1 Signaling Pathway in T-Cell Regulation.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various compounds against HPK1, providing a comparative landscape for newly identified inhibitors like this compound.

| Compound | IC50 (nM) | Assay Type | Reference |

| Hpk1-IN-3 | 0.5 | Kinase Activity Assay | [3] |

| Compound [I] | 0.2 | Biochemical Assay | [9] |

| Compound K | 2.6 | Biochemical Assay | [10] |

| XHS | 2.6 | Kinase Assay | [10] |

| CFI-402411 | 4.0 | Biochemical Assay | [8] |

| GNE-1858 | 1.9 | Biochemical Assay | [10] |

| Sunitinib | 15 | Kinase Activity Assay | [11] |

| KHK-6 | 20 | Kinase Activity Assay | [3] |

| M074-2865 | 2930 | Kinase Inhibition Assay | [10] |

Experimental Protocols

In Vitro HPK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems and is suitable for determining the IC50 values of inhibitors like this compound.[12][13]

Materials and Reagents:

-

Recombinant Human HPK1 (active)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound or other test compounds

-

DMSO (as solvent for compounds)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow:

Caption: Workflow for the in vitro HPK1 kinase inhibition assay.

Detailed Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in a buffer containing a final concentration of 1% DMSO. This will be your 10X inhibitor solution.

-

-

Reaction Setup (in a 384-well plate):

-

Test Wells: Add 1 µL of the serially diluted this compound to the respective wells.

-

Positive Control (No Inhibition): Add 1 µL of the 1% DMSO buffer.

-

Negative Control (No Enzyme): Add 1 µL of the 1% DMSO buffer.

-

Add 2 µL of diluted HPK1 enzyme solution to the "Test Wells" and "Positive Control" wells.

-

Add 2 µL of kinase assay buffer without the enzyme to the "Negative Control" wells.

-

Prepare a substrate/ATP mixture (e.g., containing MBP and 10 µM ATP).

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

-

-

Kinase Reaction Incubation:

-

Mix the plate gently.

-

Incubate at room temperature for 60 minutes.[12]

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[12]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of HPK1 inhibitors such as this compound. By understanding the underlying HPK1 signaling pathway and employing a sensitive and reliable assay, researchers can accurately determine the potency and efficacy of novel compounds, facilitating the development of new immuno-oncology therapeutics.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|CAS 2734167-68-9|DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biofeng.com [biofeng.com]

- 13. promega.es [promega.es]

Application Notes and Protocols: Synergistic Anti-Tumor Activity of HPK1 Inhibitor and Anti-PD-1 Combination Therapy

For Research Use Only.

Introduction